3-Methyloxiran-2-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyloxiran-2-ol can be synthesized through several methods. One common method involves the epoxidation of 3-methyl-2-buten-1-ol using a peracid such as m-chloroperoxybenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and yields the desired epoxide.
Industrial Production Methods
In an industrial setting, this compound can be produced through the oxidation of 3-methyl-2-buten-1-ol using hydrogen peroxide in the presence of a catalyst such as tungsten or molybdenum. This method is advantageous due to its high yield and relatively low cost.
Chemical Reactions Analysis
Types of Reactions
3-Methyloxiran-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
3-Methyloxiran-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyloxiran-2-ol involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
Ethylene oxide: A simpler epoxide with a two-membered carbon ring.
Propylene oxide: Similar to 3-Methyloxiran-2-ol but with a different substitution pattern.
Butylene oxide: A four-membered carbon ring epoxide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other epoxides. This uniqueness makes it valuable in specialized applications and research.
Properties
IUPAC Name |
3-methyloxiran-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5-2/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOWSEBTWQNKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568678 |
Source
|
Record name | 3-Methyloxiran-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61095-15-6 |
Source
|
Record name | 3-Methyloxiran-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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